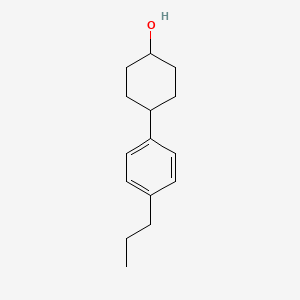

4-(4-Propylphenyl)cyclohexan-1-ol

Description

4-(4-Propylphenyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a 4-propylphenyl substituent at the 4-position of the cyclohexanol ring. The compound combines the hydrophobicity of the propyl chain with the aromaticity of the phenyl group, making it a structurally versatile molecule for applications in organic synthesis, materials science, and pharmaceuticals. Its physicochemical properties, such as solubility, lipophilicity, and stereochemical behavior, are influenced by the interplay between the cyclohexanol hydroxyl group and the bulky 4-propylphenyl substituent.

Properties

IUPAC Name |

4-(4-propylphenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-7,14-16H,2-3,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJONNRIQBEPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00604522 | |

| Record name | 4-(4-Propylphenyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85348-32-9 | |

| Record name | 4-(4-Propylphenyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4-(4-Propylphenyl)cyclohexan-1-ol and its analogs:

Key Observations:

- Hydrophobicity : The 4-propylphenyl group in the target compound confers higher lipophilicity compared to 4-(difluoromethyl)cyclohexan-1-ol (polar F atoms) and 4-ethyl-1-phenylcyclohexan-1-ol (shorter alkyl chain) .

- Electronic Effects: The dimethylamino group in the tert-butyl analog enhances electron donation, which could stabilize intermediates in substitution reactions .

Q & A

Q. Key Parameters :

- Temperature : 70–100°C for hydrogenation.

- Catalyst Loading : 2–5 mol% for iridium systems.

- Solvent : Methanol or THF for optimal solubility.

Basic: How to characterize this compound using spectroscopic methods?

Methodological Answer:

Combine 1H/13C NMR , HRMS , and FTIR for structural validation:

- NMR :

- 1H NMR : Expect signals at δ 1.2–1.5 ppm (propyl chain -CH₂-), δ 4.5–4.8 ppm (cyclohexanol -OH, broad), and δ 6.8–7.2 ppm (aromatic protons). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the propyl chain .

- 13C NMR : Peaks at ~70 ppm (cyclohexanol C-OH) and 125–140 ppm (aromatic carbons).

- HRMS : Confirm molecular ion [M+H]+ at m/z 219.175 (C₁₅H₂₂O⁺) with <2 ppm error .

Validation Tip : Compare with analogs like 4-(4-Methoxyphenyl)cyclohexan-1-ol (δ 3.8 ppm for -OCH₃) to assign substituent-specific shifts .

Advanced: How does stereochemistry influence the biological activity of this compound?

Methodological Answer:

The axial/equatorial orientation of the hydroxyl and propylphenyl groups modulates interactions with biological targets:

- Equatorial -OH : Enhances hydrogen bonding with enzymes (e.g., cytochrome P450), increasing metabolic stability.

- Axial Propylphenyl : Steric hindrance reduces binding affinity to hydrophobic pockets in receptors like GPCRs.

Q. Experimental Design :

Synthesize diastereomers via chiral resolution (e.g., enzymatic kinetic resolution or HPLC with chiral columns).

Test activity in receptor-binding assays (IC₅₀) and metabolic stability studies (t₁/₂ in liver microsomes).

Use NOE NMR or X-ray crystallography to confirm spatial arrangements .

Example : In analogs like 4-(tert-butyl)cyclohexanol, the cis-isomer showed 3-fold higher affinity for estrogen receptors than the trans-isomer .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from impurities, stereochemical variability, or assay conditions. Follow these steps:

Purity Validation : Use HPLC-MS (≥95% purity) to exclude byproducts (e.g., oxidation to cyclohexanone derivatives).

Stereochemical Analysis : Compare enantiomers via circular dichroism (CD) or chiral shift reagents in NMR.

Assay Standardization :

- Use consistent cell lines (e.g., HEK293 for receptor studies).

- Control for solvent effects (e.g., DMSO ≤0.1% v/v).

Case Study : Inconsistent cytotoxicity data for 3-(4-Chlorophenyl)propan-1-ol were traced to residual palladium catalysts (<0.5 ppm required) .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

In Silico Workflow :

Molecular Dynamics (MD) : Simulate membrane permeability (logP) using OPLS-AA force fields in water/octanol systems.

Docking Studies : Use AutoDock Vina to model interactions with CYP3A4 (key metabolizing enzyme).

ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80) and blood-brain barrier penetration (logBB = -0.3).

Validation : Compare with experimental Caco-2 permeability assays and microsomal stability data .

Basic: How to address solubility challenges in aqueous assays?

Methodological Answer:

- Co-Solvents : Use 10% β-cyclodextrin (enhances solubility via inclusion complexes) or PEG-400.

- Derivatization : Convert to water-soluble prodrugs (e.g., phosphate esters via reaction with POCl₃).

- pH Adjustment : Ionize the hydroxyl group (pKa ~15) using buffers at pH 10–12.

Supporting Data : Analogous compounds like 4-(difluoromethyl)cyclohexan-1-ol showed 5-fold solubility improvement with β-cyclodextrin .

Advanced: How to design SAR studies for optimizing bioactivity?

Methodological Answer:

Substituent Variation : Replace the propyl group with ethyl, isopropyl, or fluoropropyl to assess steric/electronic effects.

Ring Modification : Test bicyclic analogs (e.g., decalin derivatives) for rigidity-enhanced binding.

Functional Group Addition : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to the phenyl ring for metabolic resistance.

Case Study : In pyrazole-cyclohexanol hybrids, 3-amino substitution increased kinase inhibition by 40% compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.